![molecular formula C22H19N5O5 B2991999 methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 431909-83-0](/img/structure/B2991999.png)
methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of nitrophenyl and phenyl groups also suggests that this compound could have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the addition of the phenyl and nitrophenyl groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the phenyl and nitrophenyl groups could add to the compound’s overall stability and reactivity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The nitrophenyl group could be reduced to an aminophenyl group, for example. The compound could also undergo electrophilic substitution reactions at the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its overall size, the presence of polar groups, and its aromaticity could influence properties like its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of compounds related to "methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is in the field of corrosion inhibition. Pyranopyrazole derivatives have been studied for their effectiveness as novel corrosion inhibitors for mild steel, which is beneficial for industrial pickling processes. Experimental and quantum chemical studies show that these inhibitors can significantly enhance corrosion resistance, with some derivatives achieving up to 98.8% efficiency. This application is critical in extending the lifespan of metal structures and components in various industrial settings (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial and Antioxidant Activities
Another research focus has been on the antimicrobial and antioxidant properties of pyrazole and pyrimidine derivatives. These compounds have been synthesized and evaluated for their biological activities. Some studies have reported that these derivatives exhibit potent antimicrobial activity against various pathogens and significant antioxidant activities. These properties make them candidates for further development into new antimicrobial and antioxidant agents, contributing to the pharmaceutical industry's efforts to combat resistant microbial strains and oxidative stress-related conditions (El-ziaty, Bassioni, Hassan, Derbala, & Abdel‐Aziz, 2016).
Antitubercular Agents
Compounds related to "this compound" have also been explored for their potential as antitubercular agents. A study on dihydropyrimidines revealed that some synthesized derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis, with efficacy surpassing that of established drugs like isoniazid. This highlights the potential of these compounds in developing new treatments for tuberculosis, a major global health challenge (Trivedi, Bhuva, Dholariya, Dodiya, Kataria, & Shah, 2010).
Mecanismo De Acción
Direcciones Futuras
The study of pyrimidine derivatives is a rich field with many potential future directions. These compounds have a wide range of applications, from medicinal chemistry to materials science . Further studies could explore the synthesis, properties, and potential applications of this specific compound.
Propiedades
IUPAC Name |
methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-13-18(21(28)32-2)20(24-22(29)23-13)17-12-26(15-8-4-3-5-9-15)25-19(17)14-7-6-10-16(11-14)27(30)31/h3-12,20H,1-2H3,(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHPMOWMRHIOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2991916.png)
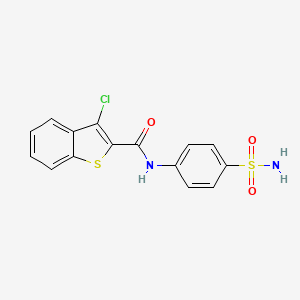
![1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2991918.png)
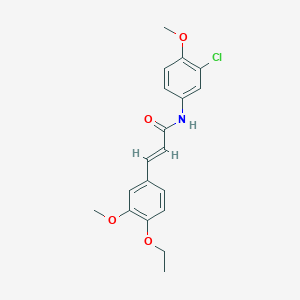
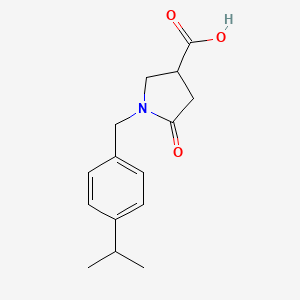

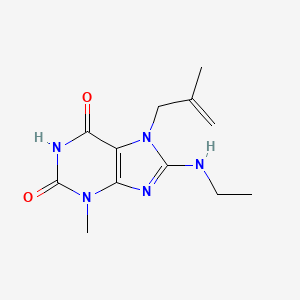
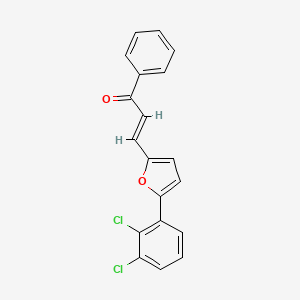
![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)

![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)
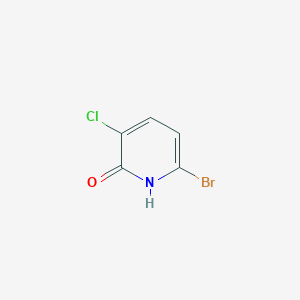
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2991934.png)

